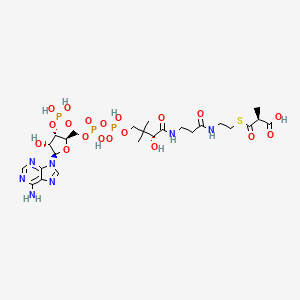
(S)-Methylmalonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-methylmalonyl-CoA is the (S)-enantiomer of methylmalonyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).
Wissenschaftliche Forschungsanwendungen
Polyketide Biosynthesis : Crosby et al. (2012) reported that (S)-Methylmalonyl-CoA is used in polyketide biosynthesis, which is crucial for producing pharmaceutically relevant products with diverse properties like antibacterial and anticancer effects. These findings demonstrate the enzyme's potential for heterologous polyketide biosynthesis (Crosby, H. A., Rank, K. C., Rayment, I., & Escalante‐Semerena, J., 2012).
Metabolic Pathways : Shi et al. (2009) explained that this compound is a key intermediate in several metabolic pathways, including the degradation of branched amino acids and odd chain fatty acids. This highlights its significance in both biosynthetic and degradative processes (Shi, L., Gao, P., Yan, X.-X., & Liang, D., 2009).
Genetic Studies : Chandler and Venditti (2005) explored the genetic aspects of methylmalonic acidemia, a disorder involving an inability to convert methylmalonyl-CoA into succinyl-CoA. Their research provides insights into the molecular genetics of this disorder (Chandler, R., & Venditti, C., 2005).
Enzyme Function Analysis : Bobik and Rasche (2001) identified the human dl-methylmalonyl-CoA racemase gene, which is involved in the metabolism of propionyl-CoA. Their study emphasizes the importance of analyzing prokaryotic gene arrangements to understand human gene functions (Bobik, T., & Rasche, M., 2001).
Enzyme Kinetics : Chowdhury and Banerjee (2000) focused on the thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by methylmalonyl-CoA mutase. Their research contributes to understanding the enzyme's mechanism and its efficiency in catalysis (Chowdhury, S., & Banerjee, R., 2000).
Enzyme Structure : McCarthy et al. (2001) detailed the crystal structure of methylmalonyl-CoA epimerase from Propionibacterium shermanii, providing insights into its enzymatic function and potential mechanisms in epimerization and isomerization reactions (McCarthy, A., Baker, H., Shewry, S., Patchett, M. L., & Baker, E., 2001).
Eigenschaften
Molekularformel |
C25H40N7O19P3S |
|---|---|
Molekulargewicht |
867.6 g/mol |
IUPAC-Name |
(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1 |
InChI-Schlüssel |
MZFOKIKEPGUZEN-IBNUZSNCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


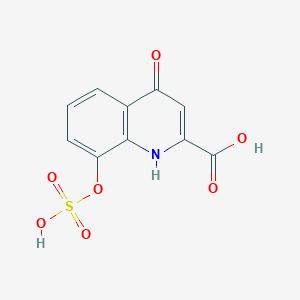


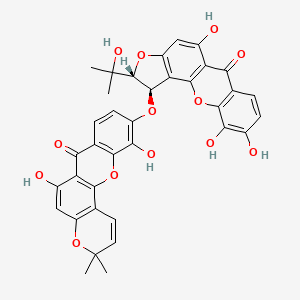
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
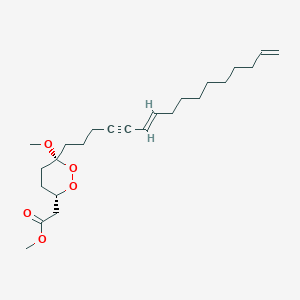



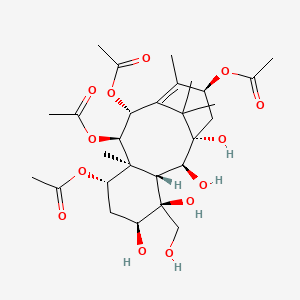
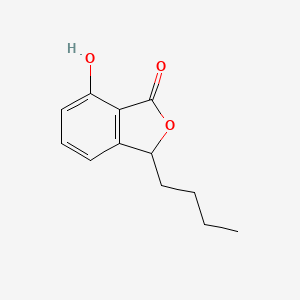

![2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B1249090.png)

